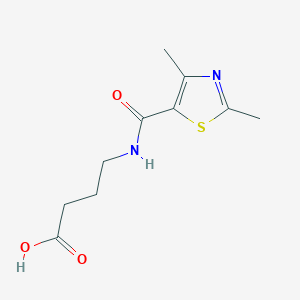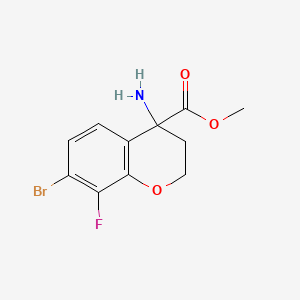
(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone is a chemical compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a cyclopropyl methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves multiple steps One common approach starts with the bromination of pyrimidine to obtain 5-bromopyrimidine This intermediate is then reacted with piperazine under suitable conditions to form 5-bromopyrimidin-2-yl)piperazine
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromopyrimidine moiety.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of substituted pyrimidines.
科学研究应用
Chemistry
In chemistry, (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring provides additional binding interactions, while the cyclopropyl methanone group can enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the bromopyrimidine and piperazine moieties but lacks the cyclopropyl methanone group.
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Similar in structure but with an ethanol group instead of the cyclopropyl methanone.
Uniqueness
The uniqueness of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
属性
分子式 |
C12H15BrN4O |
|---|---|
分子量 |
311.18 g/mol |
IUPAC 名称 |
[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C12H15BrN4O/c13-10-7-14-12(15-8-10)17-5-3-16(4-6-17)11(18)9-1-2-9/h7-9H,1-6H2 |
InChI 键 |
RZGPJYXYDLRQON-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


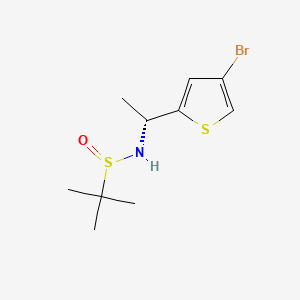

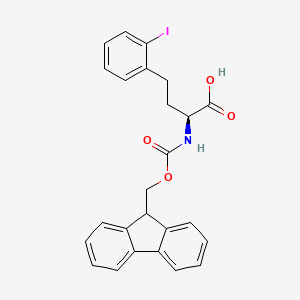
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
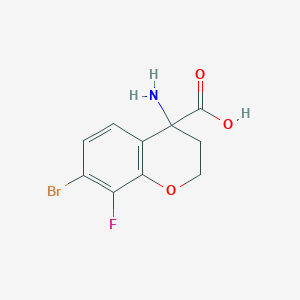
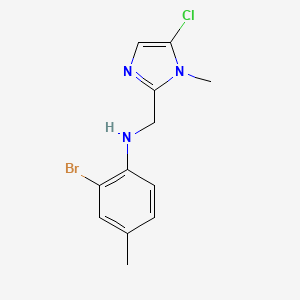
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)


